2-(Carboxymethyldiselanyl)acetic acid
Description
2-(Carboxymethyldiselanyl)acetic acid is a selenorganic compound featuring a diselanyl (-Se-Se-) bridge connecting two carboxymethyl groups. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred from analogous sulfur-containing derivatives and general selenium chemistry. Selenium’s lower electronegativity and larger atomic radius compared to sulfur (S) significantly influence bonding, acidity, and reactivity. This compound is hypothesized to exhibit unique redox behavior and biological activity due to selenium’s role in antioxidant systems .
Properties
CAS No. |
16066-50-5 |
|---|---|
Molecular Formula |
C4H6O4Se2 |
Molecular Weight |
276 g/mol |
IUPAC Name |
2-(carboxymethyldiselanyl)acetic acid |
InChI |
InChI=1S/C4H6O4Se2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) |
InChI Key |
ISXMQLKMDJNRKU-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)[Se][Se]CC(=O)O |
Canonical SMILES |
C(C(=O)O)[Se][Se]CC(=O)O |
Synonyms |
Diselenodiacetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, physicochemical properties, and applications of 2-(carboxymethyldiselanyl)acetic acid with related acetic acid derivatives:
*Estimated based on selenium’s weaker electronegativity reducing acidity compared to sulfur analogs.
Key Findings from Comparative Analysis
Electronic Effects and Acidity
- Selenium vs. Sulfur : The diselanyl group in 2-(carboxymethyldiselanyl)acetic acid likely reduces acidity (higher pKa) compared to sulfur analogs (e.g., 2-(carboxymethylthio) derivatives) due to selenium’s lower electronegativity .
- Aromatic Substitutents : Electron-withdrawing groups (e.g., -Br in ) increase acidity (lower pKa), while electron-donating groups (e.g., -OCH₃ in ) decrease it .
Crystal Packing and Hydrogen Bonding
- Sulfur/Selenium Analogs: Sulfur-containing derivatives (e.g., ) form O-H···O hydrogen-bonded dimers (R₂²(8) motif).
- Benzofuran Derivatives () : Stabilized by π-π stacking and C-H···O bonds, suggesting that bulky substituents (e.g., cyclohexyl) enhance hydrophobic interactions .
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